

Unveiling the Selectivity of Protac-O4I2: A Proteomic Comparison

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Compound of Interest

Compound Name: Protac-O4I2

Cat. No.: B12417224

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **Protac-O4I2**'s selectivity, supported by experimental data and detailed methodologies. **Protac-O4I2** is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade the splicing factor 3B subunit 1 (SF3B1), a protein implicated in various cancers.

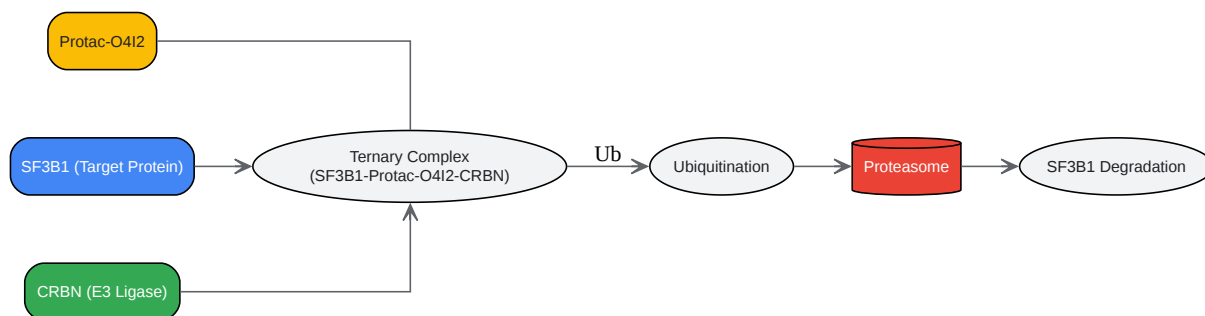
Executive Summary

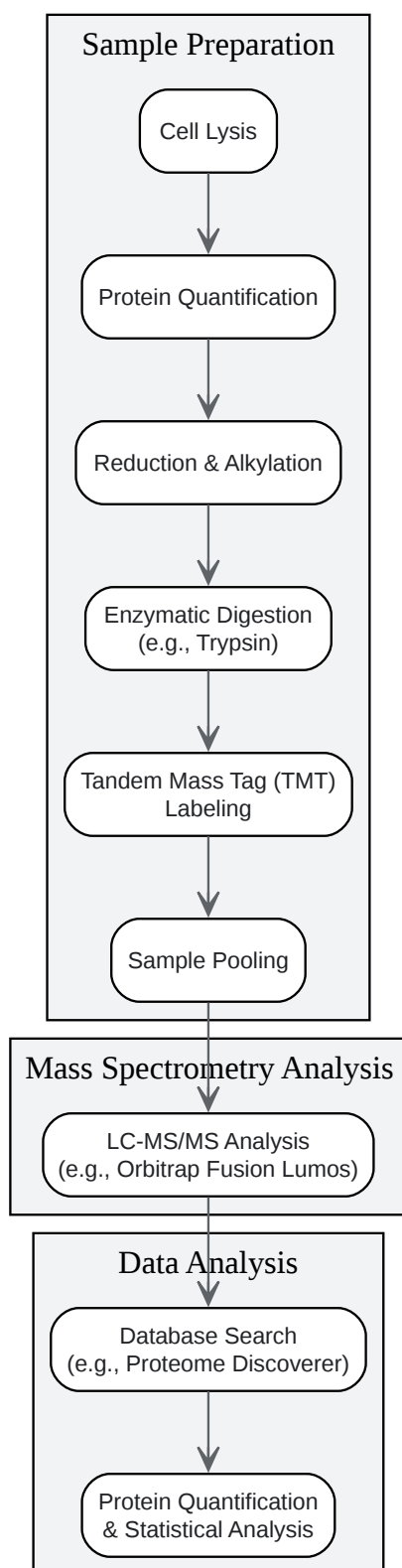
Protac-O4I2 emerges as a potent and selective degrader of SF3B1. This guide delves into the proteomic analysis that confirms its targeted activity. By leveraging the cell's own protein disposal machinery, **Protac-O4I2** offers a promising therapeutic strategy. This analysis is based on the seminal study by Gama-Brambila et al., which elucidated the mechanism of this novel PROTAC.

Mechanism of Action of Protac-O4I2

Protac-O4I2 is a heterobifunctional molecule. It consists of a ligand that binds to SF3B1 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This dual binding brings SF3B1 into close proximity with the E3 ligase, leading to the ubiquitination of SF3B1 and its subsequent degradation by the proteasome.^{[1][2]} This targeted degradation approach is a key advantage of PROTAC technology.

Below is a diagram illustrating the signaling pathway of **Protac-O4I2**.





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References

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- 2. researchgate.net [researchgate.net]
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